![molecular formula C16H19N B3021776 (-)-Bis[(S)-1-phenylethyl]amine CAS No. 56210-72-1](/img/structure/B3021776.png)
(-)-Bis[(S)-1-phenylethyl]amine
Overview
Description
(-)-Bis[(S)-1-phenylethyl]amine (CAS: 56210-72-1) is a chiral secondary amine featuring two (S)-1-phenylethyl groups bonded to a central nitrogen atom. Its molecular formula is C₁₆H₁₉N, with a molecular weight of 225.34 g/mol . The compound is characterized by high optical purity (≥99% enantiomeric excess) and a density of 0.987 g/mL at 25°C . It is widely utilized in asymmetric catalysis and chiral ligand synthesis due to its steric bulk and stereochemical rigidity, which enable precise control over reaction stereoselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bis[(S)-1-phenylethyl]amine typically involves the reaction of (S)-1-phenylethylamine with a suitable reagent that facilitates the formation of the bis-amine structure. One common method is the reductive amination of (S)-1-phenylethylamine with an aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (-)-Bis[(S)-1-phenylethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
Chiral Ligand in Asymmetric Catalysis
One of the primary applications of (-)-Bis[(S)-1-phenylethyl]amine is its use as a chiral ligand in asymmetric catalysis. Chiral ligands are essential for facilitating enantioselective reactions, which are crucial for synthesizing optically active compounds. The compound has been employed in various catalytic processes, including:
- Asymmetric Hydrogenation : this compound has been utilized in hydrogenation reactions to produce chiral alcohols and amines from prochiral substrates. Its effectiveness stems from its ability to stabilize transition states that favor the formation of one enantiomer over another .
- Copper-Catalyzed Reactions : Research has demonstrated that this compound can serve as a ligand in copper-catalyzed reactions, enhancing the selectivity and yield of products formed from allylic halides and Grignard reagents .
Synthesis of Bioactive Compounds
The compound also plays a crucial role as an intermediate in the synthesis of various bioactive molecules. Notable applications include:
- Synthesis of Phosphoramidite Ligands : this compound is used to synthesize phosphoramidite ligands, which are important in the field of medicinal chemistry for developing new pharmaceuticals .
- Preparation of Tacrine-Huperzine A Hybrids : This compound serves as a starting material for synthesizing hybrid compounds that exhibit potential therapeutic effects, particularly in treating Alzheimer's disease .
Case Studies and Recent Advances
Recent studies have highlighted the versatility of this compound in synthetic methodologies:
- Betti Reaction Applications : The Betti reaction involves the formation of aminonaphthols using this compound as a chiral auxiliary. These derivatives have shown promise in asymmetric synthesis due to their ability to facilitate selective reactions leading to complex molecular architectures .
- Use in Organic Synthesis : The compound has been employed to create various derivatives through reactions such as N-alkylation and reduction processes, demonstrating its utility in generating diverse chiral compounds suitable for further functionalization .
Data Table: Applications Summary
Mechanism of Action
The mechanism of action of (-)-Bis[(S)-1-phenylethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In asymmetric catalysis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. In biological systems, it may interact with enzymes or receptors to modulate their activity, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons with Similar Compounds
Bond Length and Conformational Analysis
The C–N bond length in (-)-bis[(S)-1-phenylethyl]amine derivatives is comparable to other chiral imines. For example:
Compound | C=N Bond Length (Å) | Reference |
---|---|---|
(S)-(+)-N-(1-phenylethyl)salicylideneamine | 1.264 | |
2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | |
This compound derivatives | ~1.292 (imine form) |
The slightly elongated C=N bond in this compound derivatives reflects steric hindrance from the bulky phenylethyl groups, which restrict rotational freedom and stabilize specific conformations .
Stereochemical Differentiation from Enantiomers
The (S,S) configuration of this compound contrasts with its enantiomer, (+)-bis[(R)-1-phenylethyl]amine, which exhibits inverted stereoselectivity in catalysis. For instance:
- In rare-earth element separation, this compound selectively precipitates heavy rare-earth-PTA complexes (e.g., Nd, Pr), while the (R,R)-enantiomer favors light rare-earth complexes (La, Ce) .
- The (S,S) configuration forms a π-stacking interaction with phenanthroline (PTA) ligands, whereas the (R,R) enantiomer cannot adopt this geometry due to steric clashes .
Physicochemical Properties
Physical Properties Comparison
Property | This compound | (+)-Bis[(R)-1-phenylethyl]amine | N-Methyl-(1-phenylethyl)amine |
---|---|---|---|
Boiling Point (°C) | 86 (0.05 mmHg) | 86 (0.05 mmHg) | 113 (760 mmHg) |
Density (g/mL, 25°C) | 0.987 | 0.985 | 0.920 |
Optical Rotation [α]²⁰D | -199° | +199° | N/A |
Refractive Index (n²⁰D) | 1.5525 | 1.5523 | 1.509 |
Solubility | Insoluble in water | Insoluble in water | Soluble in organic solvents |
Stability and Reactivity
- This compound is air-stable but hygroscopic, requiring storage under inert conditions .
- It undergoes redox reactions to form imines, which are precursors to chiral amines and heterocycles .
Enantioselective Catalysis
This compound serves as a key component in phosphoramidite ligands for gold(I)-catalyzed reactions. For example:
- In pyrrole synthesis, it enhances enantioselectivity (up to 84% ee) by creating a chiral pocket that orients substrates via steric interactions with BINOL moieties .
- Comparatively, (R,R)-N,N′-bis(1-phenylethyl)-propane-1,3-diamine achieves similar ee values but requires additional stereochemical tuning .
Biological Activity
(-)-Bis[(S)-1-phenylethyl]amine, a chiral amine compound, has garnered attention in various fields including organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Chemical Formula : C16H19N
- Molecular Weight : 241.33 g/mol
- Structure : Composed of two (S)-1-phenylethyl groups attached to a central nitrogen atom.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Its chiral nature allows for selective binding, which influences biochemical pathways. The compound's interactions can lead to modulation of enzyme activity and receptor signaling, making it a valuable candidate for drug development and therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, potentially making it useful in developing new antibiotics.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which can be beneficial in regulating metabolic pathways.
- Chiral Resolution Agent : Utilized in asymmetric synthesis, it aids in the resolution of racemic mixtures, enhancing the yield of desired enantiomers in pharmaceutical applications .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Enzyme Interaction :
In a study focusing on the interaction with lithium aminodialkylzincates, this compound was incorporated into various metal complexes, demonstrating its ability to enhance selectivity in catalytic reactions. The enantiomeric excess achieved was notable, indicating its potential utility in asymmetric synthesis . -
Antimicrobial Activity :
Research highlighted the compound's effectiveness against specific bacterial strains. For instance, it showed promising results against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development . -
Chiral Resolution Applications :
The use of this compound as a resolving agent has been documented extensively. It has been employed successfully in the resolution of various chiral drugs, significantly increasing the yield of the desired enantiomer while minimizing side products .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (-)-Bis[(S)-1-phenylethyl]amine to achieve high enantiomeric excess (ee)?
- Methodology : Use enantioselective alkylation of (S)-1-phenylethylamine derivatives under inert conditions (e.g., nitrogen atmosphere) with chiral auxiliaries or catalysts. Purification via recrystallization in non-polar solvents (e.g., hexane) or chiral column chromatography can enhance ee. Key parameters include reaction temperature (0–25°C), stoichiometry of chiral precursors, and avoidance of racemization during workup. Optical purity should be confirmed by polarimetry (e.g., [α]20/D +199.0° for the (R)-enantiomer) and chiral GC/HPLC .
Q. How is the stereochemical purity of this compound validated experimentally?
- Methodology : Combine polarimetry (to measure optical rotation) with chiral chromatographic techniques (e.g., GLC or HPLC using β-cyclodextrin columns) to determine ee ≥99%. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents. Cross-validate with X-ray crystallography for absolute configuration, as demonstrated in phosphoramidite ligand studies .
Q. What precautions are critical for handling this compound in synthetic workflows?
- Methodology : Store under inert gas (argon) at room temperature to prevent oxidation. Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Personal protective equipment (PPE) must include nitrile gloves and safety goggles due to its irritant properties (H319/H335). Waste must be neutralized before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence enantioselectivity in gold-catalyzed [4+2] cycloadditions?
- Methodology : The (S,S)-configuration of the amine fragment in phosphoramidite ligands creates a sterically encumbered environment around the gold center, orienting substrates via π-π interactions. Mismatched chirality (e.g., (S)-amine with (R)-BINOL) leads to racemic products, while matched systems (e.g., (S)-amine with (S)-BINOL) yield high ee (up to 99%). Validate via X-ray structures of catalyst-substrate complexes and kinetic studies .
Q. What computational strategies explain the enantioselectivity of this compound-derived catalysts?
- Methodology : Perform DFT calculations (e.g., M06/LACVP* level) on transition states to analyze steric and electronic effects. Conformational analysis reveals that bulky substituents (e.g., pyrenyl groups on BINOL) create a chiral channel, directing substrate orientation. The bis(1-phenylethyl)amine group increases helical pitch, favoring one enantiomer via steric repulsion. Compare computed ΔΔG‡ values with experimental ee to validate models .
Q. How can contradictory enantioselectivity data in ligand-substrate systems be resolved?
- Methodology : Conduct systematic studies varying ligand substituents (e.g., 3,3'-BINOL groups) and reaction conditions (temperature, solvent polarity). Use X-ray crystallography to correlate ligand geometry with selectivity. For example, pyrenyl substituents in complex [22] improve enantiocontrol by 80% compared to simpler analogs, as shown in cycloaddition reactions .
Q. What role does this compound play in diastereoselective lithiation reactions?
- Methodology : As a chiral lithium amide precursor, it desymmetrizes dimethyl sulfoximines via kinetic resolution. Optimize lithiation conditions (e.g., -105°C, THF solvent) to minimize racemization. Monitor reaction progress by quenching aliquots and analyzing ee via chiral HPLC. For example, reducing reaction time from 60 to 10 minutes maintains ee (57%) while improving yield .
Q. How do modifications to the bis(1-phenylethyl)amine scaffold impact catalytic performance in asymmetric synthesis?
- Methodology : Introduce electron-withdrawing/-donating groups (e.g., methoxy or pyrenyl) to modulate steric bulk and electronic environment. Compare turnover frequency (TOF) and ee in model reactions (e.g., Mannich reactions). For instance, 3,3'-pyrenyl-BINOL derivatives increase TOF by 3× while maintaining >95% ee, attributed to enhanced substrate preorganization .
Properties
IUPAC Name |
(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLACVVNHYIYJN-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426403 | |
Record name | (-)-Bis[(S)-1-phenylethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56210-72-1, 21003-56-5 | |
Record name | Bis[(S)-1-phenylethyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56210-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(alpha-methylbenzyl)amine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(alpha-methylbenzyl)amine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056210721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Bis[(S)-1-phenylethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(.ALPHA.-METHYLBENZYL)AMINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53L8SW1PN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIS(.ALPHA.-METHYLBENZYL)AMINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D97T2Y7WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.